![molecular formula C9H12O3S2 B15287585 [4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
[4-(Methylsulfonothioyloxymethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is an organic compound with the molecular formula C9H12O3S2 and a molecular weight of 232.32 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are not extensively documented.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents:
Major Products
Mixed Disulfides: Formed when reacting with thiols.
Scientific Research Applications
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The primary mechanism of action for 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the function and structure of proteins and other biological molecules . This reactivity is utilized in various biochemical assays and research applications .
Comparison with Similar Compounds
Similar Compounds
4-(HYDROXYMETHYL)BENZYL METHANESULFONATE: Similar in structure but lacks the thiosulfonate group.
4-(HYDROXYMETHYL)BENZYL SULFONATE: Another related compound with different reactivity due to the absence of the thiosulfonate group.
Uniqueness
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is unique due to its specific reactivity with thiols, which is not observed in the related compounds mentioned above . This makes it particularly valuable in biochemical research for studying protein function and structure .
Properties
Molecular Formula |
C9H12O3S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[4-(methylsulfonothioyloxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O3S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
QPEGENFRUKPYRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
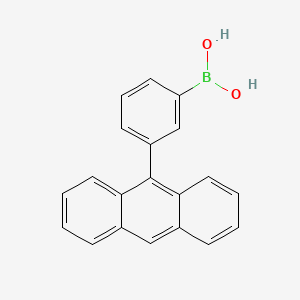
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
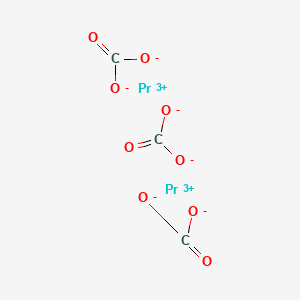
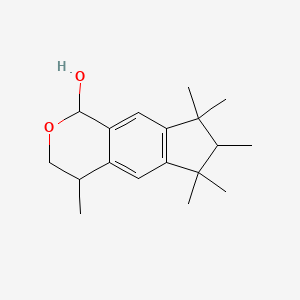
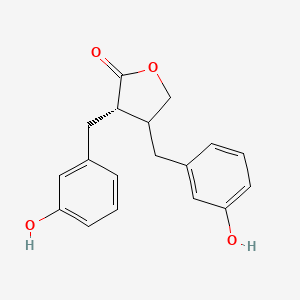
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
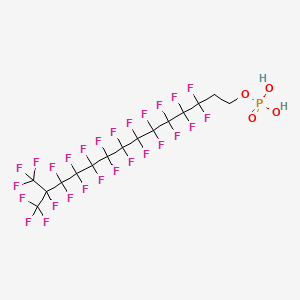
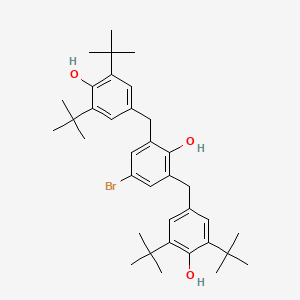



![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
